

# influence of milling time on mechanochemical synthesis of CaTiO<sub>3</sub>

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## Compound of Interest

Compound Name: Calcium titanate

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## Technical Support Center: Mechanochemical Synthesis of CaTiO<sub>3</sub>

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the mechanochemical synthesis of **Calcium Titanate** (CaTiO<sub>3</sub>). The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

## Troubleshooting Guide

This guide addresses common problems encountered during the mechanochemical synthesis of CaTiO<sub>3</sub>, with a focus on the influence of milling time.

Problem	Potential Cause	Recommended Solution
Incomplete reaction after milling (presence of precursor peaks in XRD)	Insufficient milling time or energy.	Increase the milling time.[1][2] If a planetary ball mill is used, consider increasing the rotational speed to enhance milling energy. A milling time of at least 5 hours at 600 rpm has been shown to form the $\text{CaTiO}_3$ phase.[1][2] For some systems, longer durations, even up to 70 hours, might be necessary for complete conversion.
Inappropriate choice of precursors.	Using $\text{CaO}$ as the calcium precursor is generally more reactive and can lead to the formation of single-phase $\text{CaTiO}_3$ more readily than when using $\text{CaCO}_3$ . [3] If using $\text{CaCO}_3$ , a subsequent calcination step might be required to achieve a pure phase.	
Formation of amorphous material	Excessive milling time or energy.	Reduce the milling time. Prolonged high-energy milling can lead to the amorphization of the crystalline structure.[2] Monitor the phase evolution at different milling intervals to determine the optimal duration.
Contamination of the final product (e.g., with $\text{Fe}_2\text{O}_3$ )	Wear of the milling media (jars and balls).	Use milling media made of a hard, wear-resistant material such as zirconia ( $\text{ZrO}_2$ ) or silicon nitride ( $\text{Si}_3\text{N}_4$ ) instead of stainless steel, especially for

		long milling times.[2] If steel media must be used, minimize the milling time as much as possible.
Agglomeration of nanoparticles	High surface energy of the freshly synthesized nanoparticles.	While some agglomeration is common in mechanochemical synthesis, optimizing the milling parameters can help.[2] Subsequent processing steps, such as ultrasonication in a suitable solvent, may be necessary to disperse the agglomerates for further applications.
Broadening of XRD peaks	Reduction in crystallite size and increase in lattice strain due to the high-energy milling process.	This is an expected outcome of mechanochemical synthesis. The Williamson-Hall method can be used to differentiate between the effects of crystallite size and strain. Shorter milling times will result in larger crystallites and less peak broadening.[2]

## Frequently Asked Questions (FAQs)

Q1: What is the typical effect of increasing milling time on the synthesis of  $\text{CaTiO}_3$ ?

A1: Increasing the milling time generally has the following effects:

- Promotes the formation of  $\text{CaTiO}_3$ : Longer milling provides more energy to overcome the activation barrier for the reaction between the precursors.[1][2]
- Reduces crystallite size: The repeated impacts and shearing forces during milling lead to a significant reduction in the crystallite size of both the precursors and the final product.[4]

- Increases lattice strain: The mechanical deformation introduces defects and strain into the crystal lattice.[\[2\]](#)
- Can lead to amorphization: Excessive milling can destroy the long-range order of the crystalline structure, resulting in an amorphous phase.[\[2\]](#)

Q2: What are the recommended starting materials for the mechanochemical synthesis of  $\text{CaTiO}_3$ ?

A2: The most commonly used precursors are calcium carbonate ( $\text{CaCO}_3$ ) and titanium dioxide ( $\text{TiO}_2$ ) in a 1:1 molar ratio.[\[2\]](#)[\[4\]](#) However, using calcium oxide ( $\text{CaO}$ ) as the calcium source can be more effective as it tends to react more readily to form single-phase  $\text{CaTiO}_3$  without the need for subsequent heat treatment.[\[3\]](#)

Q3: What type of milling equipment is suitable for this synthesis?

A3: High-energy planetary ball mills are frequently used for the mechanochemical synthesis of  $\text{CaTiO}_3$ .[\[1\]](#)[\[2\]](#)[\[3\]](#) These mills provide the necessary impact energy and shear forces to initiate the solid-state reaction. Micronizing mills have also been reported for this purpose.[\[4\]](#)

Q4: Does the rotational speed of the mill affect the synthesis?

A4: Yes, the rotational speed is a critical parameter. Higher rotational speeds increase the kinetic energy of the milling balls, leading to more energetic collisions and a faster reaction rate. A rotational speed of 600 rpm has been successfully used to synthesize  $\text{CaTiO}_3$  after 5 hours of milling.[\[1\]](#)[\[2\]](#)

Q5: Is a post-milling heat treatment (calcination) always necessary?

A5: Not always. The necessity of a calcination step depends on the precursors and milling conditions. When using  $\text{CaO}$  and  $\text{TiO}_2$ , it is possible to obtain single-phase  $\text{CaTiO}_3$  directly after milling.[\[3\]](#) However, when starting with  $\text{CaCO}_3$  and  $\text{TiO}_2$ , milling may only activate the powders, and a subsequent calcination step (e.g., at  $800^\circ\text{C}$ ) is often required to achieve a pure, crystalline  $\text{CaTiO}_3$  phase.[\[4\]](#)

## Experimental Data Summary

The following tables summarize the influence of milling time on the properties of the precursors and the final  $\text{CaTiO}_3$  product as reported in the literature.

Table 1: Effect of Milling Time on Precursor Crystallite Size

Milling Time (hours)	$\text{CaCO}_3$ Crystallite Size (nm)	$\text{TiO}_2$ Crystallite Size (nm)
0.5	50.05	33.93
5	28.61	27.45
Data extracted from a study using a micronizer ball mill. <a href="#">[4]</a>		

Table 2: Milling Parameters and Resulting  $\text{CaTiO}_3$  Properties

Milling Time (hours)	Rotational Speed (rpm)	Precursors	Resulting Phase	Particle/Crystallite Size
5	600	$\text{CaCO}_3 + \text{TiO}_2$	$\text{CaTiO}_3$	~10.3 nm (crystallite size)
10	700	$\text{CaCO}_3 + \text{TiO}_2$	$\text{CaTiO}_3$ (after calcination)	$85.56 \pm 35.62$ nm (particle size)
32	Not Specified	Not Specified	$\text{CaTiO}_3$	~2 $\mu\text{m}$ (uniformly distributed size)
70	Not Specified	$\text{CaCO}_3 + \text{TiO}_2$	$\text{CaTiO}_3$	30 - 70 nm (particle size)

## Experimental Protocol: Mechanochemical Synthesis of $\text{CaTiO}_3$

This protocol provides a general methodology for the synthesis of  $\text{CaTiO}_3$  using a planetary ball mill.

### 1. Precursor Preparation:

- Use high-purity calcium carbonate ( $\text{CaCO}_3$ ) and titanium dioxide ( $\text{TiO}_2$ ) powders.
- Mix the precursors in a 1:1 molar ratio. Ensure homogeneous mixing before milling.

## 2. Milling Process:

- Equipment: High-energy planetary ball mill.
- Milling Media: Use zirconia or silicon nitride vials and balls to minimize contamination. The ball-to-powder ratio (BPR) is a critical parameter and should be optimized; a higher BPR generally increases milling efficiency.
- Milling Parameters:
  - Rotational Speed: Set to a value between 400 and 700 rpm.
  - Milling Time: This is the primary variable. Start with a shorter milling time (e.g., 5 hours) and increase it as needed based on characterization results. It is advisable to take small samples at different time intervals (e.g., 1, 5, 10, 20 hours) to study the reaction progress.
  - Milling Atmosphere: The synthesis is typically performed in air.

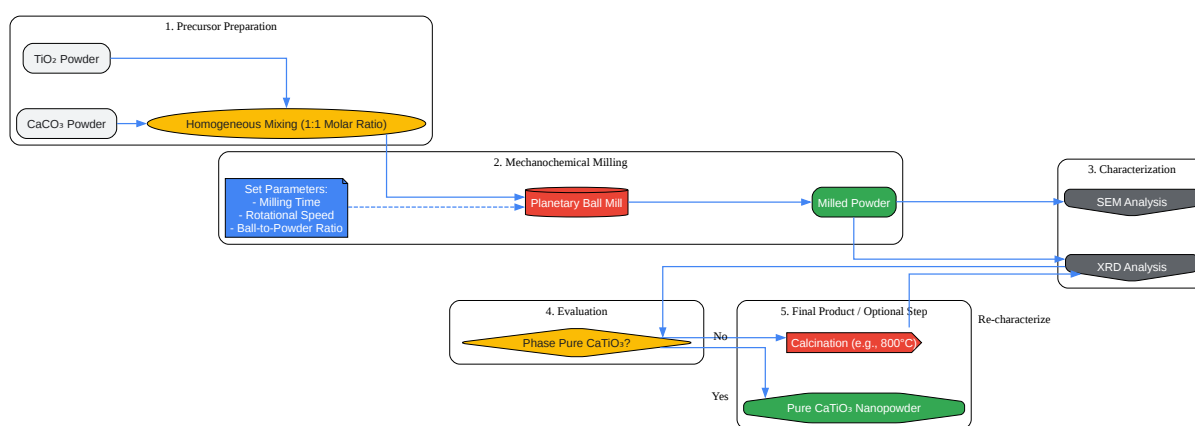
## 3. Post-Milling Characterization:

- X-ray Diffraction (XRD): This is the primary technique to identify the crystalline phases present in the milled powder. Analyze the XRD patterns to check for the presence of  $\text{CaTiO}_3$  and any unreacted precursors or intermediate phases.
- Scanning Electron Microscopy (SEM): Use SEM to observe the morphology and particle size of the synthesized powder.

## 4. (Optional) Calcination:

- If the XRD analysis shows an incomplete reaction or an amorphous phase when using  $\text{CaCO}_3$ , a post-milling calcination step may be necessary.
- Heat the milled powder in a furnace at a temperature around  $800^\circ\text{C}$  for 2 hours in an air atmosphere.
- Perform XRD analysis on the calcined powder to confirm the formation of pure, crystalline  $\text{CaTiO}_3$ .

# Visualizations



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Caption: Experimental workflow for the mechanochemical synthesis of  $\text{CaTiO}_3$ .

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